molecular formula C12H5Cl5 B1593388 2,2',3,5,5'-Pentachlorobiphenyl CAS No. 52663-61-3

2,2',3,5,5'-Pentachlorobiphenyl

Cat. No. B1593388
CAS RN: 52663-61-3
M. Wt: 326.4 g/mol
InChI Key: CRCBRZBVCDKPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB 92, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl .


Molecular Structure Analysis

The molecular formula of 2,2’,3,5,5’-Pentachlorobiphenyl is C12H5Cl5. It has a molecular weight of 326.43300 . The structure of this compound includes two benzene rings with five chlorine atoms attached at various positions .


Physical And Chemical Properties Analysis

2,2’,3,5,5’-Pentachlorobiphenyl is a solid substance. It is an oily liquid or solid that is colorless to light yellow . The compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .

Scientific Research Applications

1. Environmental Remediation and Degradation Studies

Researchers have explored the degradation of pentachlorobiphenyls like 2,2',3,5,5'-Pentachlorobiphenyl in environmental contexts. For instance, He et al. (2009) investigated the degradation of this compound using a combination of palladium coated iron and aerobic bacteria, showing promise in treating contaminated soil (He et al., 2009). Additionally, Noma et al. (2007) studied the dechlorination of various polychlorinated biphenyls, including 2,2',3,5,5'-Pentachlorobiphenyl, using a sodium dispersion method (Noma et al., 2007).

2. Molecular Interaction Studies

Molecular interaction studies have been conducted to understand how pentachlorobiphenyls interact with biological systems. Yue et al. (2020) investigated the binding interactions between 3,3′,4,4′,5-pentachlorobiphenyl and pepsin, providing insights into the molecular mechanisms of these interactions (Yue et al., 2020).

3. Computational Chemistry and Toxicity Studies

Computational chemistry has been employed to study the properties and toxicity of polychlorinated biphenyls. Arulmozhiraja et al. (2002) used density functional theory to study the radical ions of various PCBs, including 2,2',4,5,5'-Pentachlorobiphenyl, providing information on their electronic properties (Arulmozhiraja et al., 2002). Eddy (2020) established a model relating the toxicity of certain PCBs, including 2,3,3'4,4'-Pentachlorobiphenyl, to molecular descriptors, aiding in understanding their toxicity (Eddy, 2020).

4. Photodegradation and Analytical Studies

Research has also been conducted on the photodegradation of polychlorinated biphenyls. Ge et al. (2019) investigated the photochemical behaviors of polychlorinated diphenyl sulfides on silica gel, including compounds similar to 2,2',3,5,5'-Pentachlorobiphenyl, highlighting their environmental fate (Ge et al., 2019).

5. Microbial Metabolism and Biodegradation

Studies on microbial metabolism and biodegradation of PCBs have been conducted. Kamei et al. (2006) researched the degradation of coplanar PCBs, including pentachlorobiphenyls, by the white-rot fungus Phlebia brevispora, revealing the potential of fungal biodegradation (Kamei et al., 2006).

Safety And Hazards

Exposure to 2,2’,3,5,5’-Pentachlorobiphenyl can pose health risks. If inhaled or ingested, it’s recommended to seek immediate medical attention. In case of skin or eye contact, the affected area should be thoroughly washed . It’s also important to avoid dust formation and inhalation of mists, gases, or vapors .

Future Directions

Understanding the enantioselective toxic effects of 2,2’,3,5,5’-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the toxic effects of this compound, particularly its impact on the developing brain . Additionally, more studies are needed to understand the environmental risks associated with the enantioselective enrichment of this PCB .

properties

IUPAC Name

1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCBRZBVCDKPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073537
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5,5'-Pentachlorobiphenyl

CAS RN

52663-61-3
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,5,5'-Pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,5,5'-Pentachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,5,5'-Pentachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,5,5'-Pentachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,5,5'-Pentachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,5,5'-Pentachlorobiphenyl

Citations

For This Compound
71
Citations
C Ma - 2014 - search.proquest.com
2, 2', 3, 5', 6-pentachlorobiphenyl (PCB95) is a chiral congener of the persistent organic pollutants (POPs) family of PCBs. It has been shown that chiral PCBs can be enantioselectively …
Number of citations: 3 search.proquest.com
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
K Dercová, B Vrana, Š Baláž - Chemosphere, 1999 - Elsevier
Kinetics of distribution of PCBs in an active bacterial suspension of Pseudomonas stutzeri was studied by monitoring the evaporated amounts and the concentration remaining in the …
Number of citations: 32 www.sciencedirect.com
LI Osemwengie, GW Sovocool - Chromatography …, 2011 - downloads.hindawi.com
This research evaluates a recently developed comprehensive two-dimensional gas chromatography 2D GC coupled with a time-of-flight (TOF) mass spectrometer for the potential …
Number of citations: 6 downloads.hindawi.com
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
Number of citations: 11 link.springer.com
Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
Number of citations: 57 www.sciencedirect.com
N Wang, D Kong, D Cai, L Shi, Y Cao… - … science & technology, 2010 - ACS Publications
This paper presents a comprehensive study of polychlorinated biphenyl (PCB) levels and homologue profiles in human adipose tissues among residents of Southeast China. A large …
Number of citations: 34 pubs.acs.org
S Puri, JS Chickos, WJ Welsh - Journal of chemical information …, 2003 - ACS Publications
Comparative Molecular Field Analysis (CoMFA) has been used to develop three-dimensional quantitative structure−property relationship (3D-QSPR) models for the fusion enthalpy at …
Number of citations: 74 pubs.acs.org
W Lü, Y Chen, M Liu, X Chen, Z Hu - Chemosphere, 2007 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is a very important property which concerns water-solubility, bioconcentration factor, toxicity and soil absorption coefficient …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.